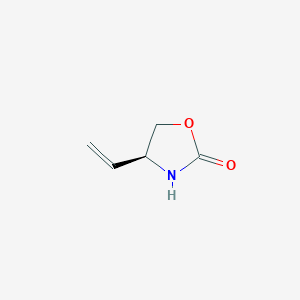

(S)-4-Vinyloxazolidin-2-one

Beschreibung

(S)-4-Vinyloxazolidin-2-one (CAS 146565-74-4) is a chiral oxazolidinone derivative characterized by a vinyl substituent at the 4-position of the oxazolidin-2-one ring. This compound is synthesized via stereoselective methods, such as vinyl Grignard additions to aldehyde precursors (e.g., Garner’s aldehyde analogs) . The (S)-configuration at the 4-position is critical for its utility as a chiral auxiliary or synthetic intermediate in asymmetric synthesis, particularly for β-vinyl-serine analogs . Its purity (97%, stabilized) and commercial availability make it a valuable reagent in pharmaceutical and organic chemistry research .

Eigenschaften

IUPAC Name |

(4S)-4-ethenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQDRNWXVRNPFT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling of Allenyloxazolidinones

Substrate Synthesis and Reaction Design

The divergent palladium-catalyzed cross-coupling of 5-allenyloxazolidinones represents a versatile route to (S)-4-vinyloxazolidin-2-one derivatives. Starting materials are synthesized via zinc-catalyzed allenylation of L-α-amino aldehydes, followed by N-nosyl protection to facilitate decarboxylative ring-opening. For instance, valine-derived 5-allenyloxazolidinone undergoes Suzuki–Miyaura coupling with arylboronic acids under Pd₂(dba)₃·CHCl₃ catalysis to yield 5-vinyloxazolidinones in 70–95% yields.

Mechanistic Divergence and Stereochemical Outcomes

The reaction pathway bifurcates based on additive selection (Figure 1):

- Base-free conditions (e.g., acetic acid) promote hydropalladation at the terminal allene carbon, forming a Pd(II) intermediate that undergoes transmetalation with boronic acids. This pathway exclusively generates 5-vinyloxazolidinones with >95:5 E:Z selectivity.

- Basic conditions (e.g., K₂CO₃) favor oxidative addition at the internal allene carbon, leading to 1,3-dienes instead.

Steric and electronic factors govern regioselectivity. Electron-deficient boronic acids (e.g., m-nitrophenyl) exhibit enhanced reactivity under base-free conditions due to facilitated transmetalation. Enantioretention exceeding 98% is achieved by leveraging the chiral environment of the oxazolidinone scaffold.

Representative Yields and Selectivities (Table 1):

| Boronic Acid | Yield (%) | E:Z Ratio |

|---|---|---|

| p-Methoxyphenyl | 83 | >95:5 |

| m-Nitrophenyl | 91 | >95:5 |

| Naphthyl | 78 | 93:7 |

Palladium-Catalyzed Carbon Dioxide Insertion into Vinylaziridines

Reaction Protocol and Stereochemical Integrity

Vinylaziridines derived from L-serine derivatives undergo palladium-mediated ring-opening cyclization with atmospheric CO₂ to furnish this compound. Optimized conditions (Pd₂(dba)₃·CHCl₃, Ph₃P, LiCl, 25°C) provide trans-configured products in 61–91% yields with complete stereoretention. The reaction proceeds via nucleophilic attack of the aziridine amide anion on CO₂, followed by intramolecular cyclization (Figure 2).

Halide Additives and Kinetic Control

Lithium chloride suppresses undesired cis-trans isomerization of both starting aziridines and products by stabilizing the Pd–amide intermediate. For example, N-tosyl-2-vinylaziridine converts to trans-5-vinyloxazolidinone in 91% yield without isomerization under halide-rich conditions. In contrast, halide-free systems exhibit rapid equilibration, yielding cis/trans mixtures.

Performance Under Varied Conditions (Table 2):

| Aziridine Substrate | Additive | Yield (%) | cis:trans |

|---|---|---|---|

| N-Tosyl-1a | LiCl | 91 | 99:1 |

| N-Tosyl-1a | None | 61 | 76:24 |

| N-Mesyl-1b | LiCl | 85 | 97:3 |

Comparative Analysis of Methodologies

Efficiency and Practicality

- Cross-coupling : Superior yields (≥80%) and stereocontrol but requires prefunctionalized allenyloxazolidinones.

- CO₂ insertion : Utilizes inexpensive CO₂ and vinylaziridines but demands strict anhydrous conditions.

- Reductive cyclization : Economical for bulk production if vinylglycine derivatives become accessible.

Industrial Scalability

The CO₂ insertion method aligns with green chemistry principles, generating no stoichiometric byproducts. In contrast, cross-coupling produces boron waste, necessitating purification.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-4-Vinyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated oxazolidinone derivatives.

Substitution: The vinyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Epoxides: Formed through oxidation reactions.

Saturated Oxazolidinones: Resulting from reduction reactions.

Substituted Derivatives: Produced through nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

(S)-4-Vinyloxazolidin-2-one has diverse applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.

Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors.

Medicine: Explored for its role in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of (S)-4-Vinyloxazolidin-2-one involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.

Pathways Involved: It may interfere with metabolic pathways by blocking key enzymatic reactions, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxazolidinone Derivatives

Oxazolidin-2-one derivatives share a common heterocyclic scaffold but differ in substituents, stereochemistry, and functional groups. Below is a systematic comparison:

Structural and Substituent Variations

Physical and Spectroscopic Properties

Key Research Findings

Synthesis Efficiency: Vinyl-substituted oxazolidinones (e.g., this compound) are synthesized in moderate to high yields (48–97%) via Grignard or electrochemical methods, with purity confirmed by NMR and HRMS .

Substituent Impact : Electron-withdrawing groups (e.g., nitro in (S)-4-(4-Nitrobenzyl)- derivatives) enhance electrophilic reactivity, while bulky groups (e.g., benzyl) improve stereochemical stability .

Biological Relevance: Oxazolidinones with indole or aminoethyl substituents (e.g., Zolmitriptan) exhibit targeted bioactivity, underscoring the scaffold’s versatility in drug design .

Biologische Aktivität

(S)-4-Vinyloxazolidin-2-one is a compound of significant interest in the fields of organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 99.11 g/mol

- Canonical SMILES : C=CC1(C(=O)N)N(C1)C

Synthesis

This compound can be synthesized through various methods, primarily involving the reaction of readily available starting materials such as D-isoascorbic acid. The enantioselective synthesis allows for the production of both (S) and (R) enantiomers from a common precursor, enhancing its utility in research and development .

This compound exhibits notable biological activities, particularly as a synthetic intermediate in the development of pharmaceuticals. Its mechanism often involves interactions with various biological targets, such as enzymes and receptors, leading to inhibition or modulation of biological pathways.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for several enzymes, including glycosidases and proteases. This inhibition is crucial for developing therapeutic agents targeting diseases like cancer and viral infections .

Antitumor Activity

The compound has been explored for its potential antitumor properties. Studies have shown that derivatives of vinyloxazolidinones can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapeutics .

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that vinyloxazolidinones could inhibit viral replication by targeting viral enzymes. This finding suggests potential applications in antiviral drug development .

- Synthetic Intermediates : this compound has been used as a building block for synthesizing complex molecules, including sphingomyelin analogs and glycopeptides, which are important in cellular signaling and immune response .

- Iron-Catalyzed Reactions : Recent research highlighted the effectiveness of this compound in iron-catalyzed carbooxygenation reactions, demonstrating its versatility as a reactant in organic synthesis .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-4-Vinyloxazolidin-2-one, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving (S)-configured precursors. For example, modified GP1 protocols (e.g., using 0.1 M NBu4OTs as an electrolyte) yield 48–75% under anhydrous conditions . Optimizing base selection (e.g., triethylamine vs. DBU) and temperature control (e.g., 0–25°C) can enhance yields. NMR monitoring (e.g., ^1H and ^13C) is critical to track intermediate formation and purity .

Q. How can the stereochemical integrity of this compound be validated during synthesis?

- Methodological Answer : Chiral HPLC or polarimetry should be employed to confirm enantiomeric excess (ee). For advanced validation, X-ray crystallography (as applied to structurally similar oxazolidinones in Appendix XCL Code: MAN0301 ) resolves absolute configuration. NMR coupling constants (e.g., vicinal protons in the oxazolidinone ring) also provide stereochemical clues .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Anhydrous conditions are critical to prevent hydrolysis, and waste must be neutralized before disposal. Safety data for analogous oxazolidinones highlight risks of irritation and recommend ethanol/water mixtures for spill cleanup .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in asymmetric catalysis?

- Methodological Answer : The vinyl group introduces π-orbital conjugation, enhancing electrophilicity at the carbonyl. Steric hindrance from the (S)-configured benzyl or trifluoromethyl substituents (e.g., in derivatives like 3-(4-trifluoromethylphenyl)-4-vinyloxazolidin-2-one ) directs regioselectivity in nucleophilic additions. DFT calculations or Hammett plots can quantify electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for oxazolidinone derivatives?

- Methodological Answer : Discrepancies often arise from impurities or unaccounted stereoisomers. Reproduce experiments with rigorous purification (e.g., flash chromatography, recrystallization) and validate using LC-MS. Cross-reference toxicity data from EPA DSSTox (e.g., DTXSID401200821 ) to identify batch-specific anomalies .

Q. How can this compound be functionalized for use as a chiral auxiliary in enantioselective synthesis?

- Methodological Answer : The vinyl group enables [2+2] cycloadditions or radical polymerization. For example, fluorinated analogs (e.g., 4-(difluoromethyl)-1,3-oxazolidin-2-one ) are synthesized via LiAlH4 reduction of ketone precursors. Auxiliary performance is assessed using ^19F NMR or kinetic resolution studies .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Under acidic conditions, protonation of the oxazolidinone carbonyl increases ring strain, leading to hydrolysis. In basic media, deprotonation of the NH group stabilizes the ring. Stability studies using pH-dependent ^1H NMR (monitoring degradation products like carboxylic acids) validate these pathways .

Key Notes

- Structural Validation : Always cross-check NMR (e.g., coupling constants for vinyl groups ) and crystallographic data (e.g., C18H14F13NO2 ) to confirm configuration.

- Data Reproducibility : Document electrolyte concentrations and solvent purity, as minor variations significantly impact yields in GP1 protocols .

- Ethical Compliance : Adhere to in-vitro use guidelines; FDA approval is absent for therapeutic applications of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.